N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a useful research compound. Its molecular formula is C27H28FN5O3S and its molecular weight is 521.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-cyclohexyl-3-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a complex synthetic compound with notable biological activity. This article explores its structure, biological mechanisms, and potential therapeutic applications, particularly in the context of antiviral and anticancer properties.
Structural Overview
The compound has the following structural formula:
- Molecular Formula : C27H28FN5O3S
- Molecular Weight : 521.61 g/mol
Structural Features
Feature | Description |
---|---|
Cyclohexyl Group | Contributes to lipophilicity and steric bulk |
Fluorophenyl Moiety | Enhances biological activity |
Imidazoquinazoline Core | Provides a scaffold for biological interactions |
The imidazo[1,2-c]quinazolin structure is significant for its potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.
Antiviral Properties
Recent studies indicate that compounds similar to this compound exhibit antiviral activity by disrupting viral replication processes. Specifically, N-heterocycles have shown promise in inhibiting viral entry and replication through various mechanisms:
- Inhibition of Viral Proteins : These compounds can interfere with essential viral proteins necessary for replication.
- Immune Modulation : They may stimulate the host immune response, enhancing the production of antiviral cytokines and chemokines .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity:
- Targeting Kinases : Similar compounds have been investigated for their ability to inhibit kinase activity, which is crucial in cancer cell proliferation.
- Inducing Apoptosis : The imidazoquinazoline scaffold is known for its ability to induce programmed cell death in cancer cells .
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the compound's efficacy. Key findings include:
- Substituent Effects : The presence of a fluorine atom enhances lipophilicity and may improve binding to target sites.
- Functional Group Variations : Modifications in the carbamoyl and sulfanyl groups can significantly alter biological activity.
Study 1: Antiviral Efficacy
A study published in PMC highlighted several N-heterocycles demonstrating antiviral properties against HIV and other viruses. The findings indicated that specific modifications in structure led to enhanced antiviral effects, suggesting a promising avenue for further exploration of N-cyclohexyl derivatives .
Study 2: Anticancer Potential
In another investigation focused on imidazoquinazolines, researchers found that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines. The study concluded that these compounds could serve as lead candidates for developing novel anticancer therapies .
Study 3: Mechanistic Insights
Research exploring the mechanistic pathways revealed that compounds like N-cyclohexyl derivatives could inhibit specific enzymes involved in viral replication and cancer cell metabolism. This dual-targeting approach may provide a strategic advantage in therapeutic development .
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN5O3S/c28-19-11-5-7-13-21(19)30-24(35)16-37-27-32-20-12-6-4-10-18(20)25-31-22(26(36)33(25)27)14-15-23(34)29-17-8-2-1-3-9-17/h4-7,10-13,17,22H,1-3,8-9,14-16H2,(H,29,34)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JREHCUVBPQMRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.